molecular formula C11H10O4 B8312262 (3-oxo-1-benzofuran-6-yl)methyl acetate

(3-oxo-1-benzofuran-6-yl)methyl acetate

Cat. No.: B8312262
M. Wt: 206.19 g/mol
InChI Key: AVSLOFHDNHDFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Oxo-1-benzofuran-6-yl)methyl acetate is a benzofuran derivative characterized by a ketone group at position 3 and a methyl acetate substituent at position 6 of the benzofuran core. Benzofuran derivatives are widely studied for their diverse pharmacological and material science applications due to their structural versatility and electronic properties. The methyl acetate group in this compound enhances its solubility in organic solvents and may influence its metabolic stability compared to other derivatives with polar or bulky substituents.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

(3-oxo-1-benzofuran-6-yl)methyl acetate

InChI

InChI=1S/C11H10O4/c1-7(12)14-5-8-2-3-9-10(13)6-15-11(9)4-8/h2-4H,5-6H2,1H3

InChI Key

AVSLOFHDNHDFBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC2=C(C=C1)C(=O)CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-oxo-1-benzofuran-6-yl)methyl acetate typically involves the acylation of a benzofuran derivative. One common method is the Friedel-Crafts acylation, where benzofuran is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-oxo-1-benzofuran-6-yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

(3-oxo-1-benzofuran-6-yl)methyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-oxo-1-benzofuran-6-yl)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between (3-oxo-1-benzofuran-6-yl)methyl acetate and analogous compounds:

Compound Name (CAS No.) Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Features Reference ID
Target: this compound Methyl acetate at C6 ~208 (estimated) Not reported Enhanced solubility due to ester group; potential for metabolic hydrolysis. N/A
2-[(3-Oxo-1-benzofuran-6-yl)oxy]acetonitrile () Acetonitrile at C6 199.18 112–114 Planar structure with C–H···O hydrogen bonding; synthesized via propargyl bromide reaction.
Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate () Fluorobenzylidene at C2; acetate at C6 ~358 (estimated) Not reported Z-configuration at C2; fluorinated substituent may enhance binding affinity or lipophilicity.
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (620547-56-0) () tert-Butylphenyl at C2; acetate at C6 366.4 Not reported Bulky tert-butyl group increases steric hindrance; higher molecular weight.
2-Benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate (723250-26-8) () Benzylidene at C2; acetate at C6 280.27 Not reported Dihydro structure reduces aromaticity; benzylidene group may influence π-π interactions.
3-Benzofuranacetic acid, 6-methyl-, methyl ester (1094294-18-4) () Methyl at C6; acetic acid methyl ester 204.23 Not reported Methyl group at C6 alters electronic distribution; ester group enhances bioavailability.

Key Comparative Insights:

Steric Effects: The tert-butyl group () increases steric bulk, which may reduce crystallization efficiency or binding to biological targets . Polarity: The acetonitrile group () increases polarity compared to the methyl acetate group, affecting solubility and pharmacokinetics .

Synthetic Pathways :

  • Most derivatives are synthesized via substitution or condensation reactions. For example, uses propargyl bromide under mild conditions (40–50°C), while fluorinated analogs () likely require specialized reagents .

Structural and Crystallographic Differences :

  • The planar structure of the acetonitrile derivative () facilitates hydrogen bonding, whereas dihydro analogs () exhibit reduced conjugation, altering UV/Vis absorption profiles .

The target compound’s ester group may offer improved metabolic stability over carboxylic acid derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.